molecular formula C14H19NNa2O14S B8264249 Chondroitin disaccharide deltadi-4S disodium CAS No. 136144-56-4

Chondroitin disaccharide deltadi-4S disodium

Cat. No.: B8264249
CAS No.: 136144-56-4
M. Wt: 503.3 g/mol
InChI Key: DFRMXDKXNRVAFE-WBOKVGFFSA-L
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Description

Chondroitin disaccharide deltadi-4S disodium: is a polysaccharide chain composed of alternating units of N-acetylgalactosamine and glucuronic acid. It is frequently attached to proteins to form proteoglycans. This compound is known for its role in the formation of cartilage and other connective tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chondroitin disaccharide deltadi-4S disodium can be synthesized through enzymatic hydrolysis of chondroitin sulfate. The process involves the use of specific enzymes such as chondroitinase, which cleaves the chondroitin sulfate into disaccharide units. The reaction conditions typically include a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic hydrolysis. The resulting disaccharides are then purified and converted into their disodium salt form through ion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions: Chondroitin disaccharide deltadi-4S disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of chondroitin disaccharide deltadi-4S disodium involves its interaction with specific enzymes and proteins. It acts as a substrate for enzymes such as unsaturated glucuronyl hydrolase, which cleaves the disaccharide units. This interaction plays a crucial role in the degradation and remodeling of extracellular matrix components .

Comparison with Similar Compounds

  • Chondroitin disaccharide deltadi-6S disodium
  • Heparin disaccharide I-S sodium salt
  • Heparin disaccharide IV-A sodium salt

Comparison: Chondroitin disaccharide deltadi-4S disodium is unique due to its specific sulfation pattern at the 4-position of the N-acetylgalactosamine unit. This distinguishes it from other similar compounds, such as chondroitin disaccharide deltadi-6S disodium, which has a sulfation at the 6-position .

Biological Activity

Chondroitin disaccharide deltadi-4S disodium (also known as Δ4S-CS) is a sulfated glycosaminoglycan that plays a significant role in various biological processes, particularly in the context of cartilage health and neurological function. This article explores its biological activity, including mechanisms of action, clinical implications, and relevant case studies.

Structure and Composition

This compound is a derivative of chondroitin sulfate, characterized by its specific sulfation pattern at the 4-position of the galactosamine residue. The general formula for this compound is C14H19NNa2O14S\text{C}_{14}\text{H}_{19}\text{N}\text{Na}_2\text{O}_{14}\text{S} . Its structural specificity is crucial for its biological activity.

  • Cartilage Protection :
    • Chondroitin sulfate, including its disaccharide forms, has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade cartilage. This protective effect is particularly important in osteoarthritis, where cartilage degradation is prevalent .
  • Neuronal Function :
    • Δ4S-CS has been implicated in neuronal guidance and axonal growth inhibition. Studies indicate that specific sulfation patterns in chondroitin sulfate chains can influence neuronal behavior, with Δ4S-CS acting as a negative guidance cue for certain neuronal types .
  • Inflammatory Response Modulation :
    • Research shows that chondroitin sulfate formulations can modulate inflammatory responses in chondrocytes. For instance, certain formulations have been linked to increased production of pro-inflammatory cytokines like IL-6 and MMP-1, while others exhibit anti-inflammatory properties .

Clinical Applications

This compound has several clinical applications:

  • Osteoarthritis Treatment : It is recognized as a symptomatic slow-acting drug for osteoarthritis (SYSADOA). Clinical trials have demonstrated its efficacy in reducing pain and improving joint function .
  • Neuroprotection : Given its role in modulating neuronal behavior, Δ4S-CS is being investigated for potential applications in neurodegenerative diseases and nerve injury recovery .

Research Findings and Case Studies

  • Quantitative Analysis :
    A study employing mass spectrometry techniques quantified the presence of Δ4S-CS in brain tissue samples, revealing its importance in maintaining perineuronal net integrity. Alterations in the ratio of Δ4S to other chondroitin sulfate types were linked to various neurological conditions .
  • In Vitro Studies :
    In vitro experiments demonstrated that different chondroitin sulfate formulations could significantly affect the expression of key proteins involved in cartilage health. For example, one formulation increased collagen type II expression while another led to higher levels of inflammatory markers .
  • Diabetes Impact :
    Research has shown that diabetic conditions can alter the sulfation patterns of chondroitin sulfate, potentially impacting its biological activity and efficacy in therapeutic applications .

Table 1: Comparison of Biological Effects of Different Chondroitin Sulfate Formulations

FormulationIL-6 ProductionMMP-1 ProductionCollagen Type II Expression
CS1IncreasedIncreasedDecreased
CS2DecreasedDecreasedIncreased
CS3Trend towards decreaseTrend towards decreaseIncreased

Properties

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-sulfonatooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO14S.2Na/c1-5(18)15-6(3-16)11(12(8(20)4-17)29-30(24,25)26)28-14-10(21)7(19)2-9(27-14)13(22)23;;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t6-,7-,8+,10+,11+,12-,14-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRMXDKXNRVAFE-WBOKVGFFSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)[O-])O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NNa2O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745600
Record name Disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranuronosyl)-4-O-sulfonato-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136144-56-4
Record name Chondroitin disaccharide deltadi-4S disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136144564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranuronosyl)-4-O-sulfonato-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHONDROITIN DISACCHARIDE .DELTA.DI-4S DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JE8ZX518F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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